molecular formula C20H26NO8P B12705853 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate CAS No. 99948-80-8

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate

Cat. No.: B12705853
CAS No.: 99948-80-8
M. Wt: 439.4 g/mol
InChI Key: DVVYSXOPIDJRFT-UHFFFAOYSA-M
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Description

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phosphate group, contributing to its distinct chemical properties.

Preparation Methods

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DDQ for oxidation and trifluoroacetic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. It is used in the preparation of self-assembled monolayers (SAMs) of aromatic thiolates, which are frequently employed in various applications . The compound’s unique structure and properties make it valuable in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate involves its interaction with molecular targets and pathways. For example, DDQ, a common reagent used with this compound, converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms, facilitating the formation of C–C and C–X (N, O, or Cl) bonds .

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate include other benzyl and isoquinolinium derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of methoxy groups and a phosphate group in this compound distinguishes it from others, providing distinct advantages in certain applications .

Properties

CAS No.

99948-80-8

Molecular Formula

C20H26NO8P

Molecular Weight

439.4 g/mol

IUPAC Name

dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroquinolin-1-ium

InChI

InChI=1S/C20H24NO4.H3O4P/c1-22-17-8-7-14(10-18(17)23-2)13-21-9-5-6-15-11-19(24-3)20(25-4)12-16(15)21;1-5(2,3)4/h7-12H,5-6,13H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

DVVYSXOPIDJRFT-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C[N+]2=CCCC3=CC(=C(C=C32)OC)OC)OC.OP(=O)(O)[O-]

Origin of Product

United States

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